4-(But-3-en-1-yn-1-yl)-2,5-dimethylpiperidin-4-ol
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Overview
Description
4-(But-3-en-1-yn-1-yl)-2,5-dimethylpiperidin-4-ol is an organic compound with a unique structure that includes a piperidine ring substituted with a butenynyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(But-3-en-1-yn-1-yl)-2,5-dimethylpiperidin-4-ol typically involves the use of enynes and piperidine derivatives. One common method involves the palladium-catalyzed aminomethylative Oppolzer-type cyclization of enynes . This reaction is carried out under an inert atmosphere using standard Schlenk techniques, with solvents dried by standard methods and stored under nitrogen . The reaction conditions are optimized to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the use of high-throughput screening methods can help in optimizing reaction conditions for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-(But-3-en-1-yn-1-yl)-2,5-dimethylpiperidin-4-ol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and low temperatures. Substitution reactions may be facilitated by the use of catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted piperidine derivatives.
Scientific Research Applications
4-(But-3-en-1-yn-1-yl)-2,5-dimethylpiperidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(But-3-en-1-yn-1-yl)-2,5-dimethylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 4-(But-3-en-1-yn-1-yl)-1,2-dimethylbenzene
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
4-(But-3-en-1-yn-1-yl)-2,5-dimethylpiperidin-4-ol is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
39167-89-0 |
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Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
4-but-3-en-1-ynyl-2,5-dimethylpiperidin-4-ol |
InChI |
InChI=1S/C11H17NO/c1-4-5-6-11(13)7-10(3)12-8-9(11)2/h4,9-10,12-13H,1,7-8H2,2-3H3 |
InChI Key |
AVWZFJVHXLDDJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(CN1)C)(C#CC=C)O |
Origin of Product |
United States |
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